Methyl 3-(4-aminophenyl)propanoate
Overview
Description
Methyl 3-(4-aminophenyl)propanoate is an organic compound with the molecular formula C10H13NO2 It is a derivative of propanoic acid and contains an amino group attached to a phenyl ring, which is further connected to a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(4-aminophenyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 3-(4-aminophenyl)propanoic acid with methanol in the presence of a catalyst such as thionyl chloride. The reaction typically occurs under reflux conditions with an inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Catalysts like sulfuric acid or p-toluenesulfonic acid are often used to accelerate the reaction.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-aminophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide are used for nucleophilic substitution.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Methyl 3-(4-aminophenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of methyl 3-(4-aminophenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active propanoic acid derivative, which can further interact with biological pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-aminophenoxy)propanoate: Contains an ether linkage instead of a direct phenyl connection.
Methyl 3-(4-nitrophenyl)propanoate: Contains a nitro group instead of an amino group.
Methyl 3-(4-hydroxyphenyl)propanoate: Contains a hydroxyl group instead of an amino group.
Uniqueness
Methyl 3-(4-aminophenyl)propanoate is unique due to its combination of an amino group and a methyl ester group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 3-(4-aminophenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-3,5-6H,4,7,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHNQRGWWMORLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60329103 | |
Record name | methyl 3-(4-aminophenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60329103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35418-07-6 | |
Record name | Methyl 4-aminobenzenepropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35418-07-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | methyl 3-(4-aminophenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60329103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 3-(4-aminophenyl)propanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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